molecular formula C16H11ClFN3O B2931594 [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone CAS No. 477847-87-3

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone

Cat. No. B2931594
CAS RN: 477847-87-3
M. Wt: 315.73
InChI Key: UYQVVTZPGDDAKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a compound with a similar structure, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was achieved by reacting two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions .

Scientific Research Applications

Synthesis and Structural Characterization

A key aspect of research on compounds like "1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone" involves the synthesis of novel derivatives and their structural characterization. For example, the catalyst- and solvent-free synthesis of related compounds using microwave-assisted Fries rearrangement demonstrates an efficient approach for regioselective synthesis, with theoretical studies supporting the synthesis process through density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). Furthermore, the synthesis of isomorphous structures obeying the chlorine-methyl exchange rule highlights the precise control and predictability in chemical synthesis (Rajni Swamy et al., 2013).

Biological Activity and Applications

Compounds structurally related to "1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone" have been evaluated for their biological activity, including antimicrobial properties and potential as pharmaceutical agents. For instance, novel triazole derivatives have been synthesized and assessed for their antibacterial activity against various human pathogenic bacteria, identifying potential molecules for further development (Nagaraj et al., 2018). Additionally, the discovery and preclinical profiling of P2X7 antagonists for the treatment of mood disorders illustrate the pharmaceutical application of related compounds, highlighting their potential in addressing complex health conditions (Chrovian et al., 2018).

Material Science and Chemical Properties

Research on compounds structurally similar to "1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone" also extends to material science and the exploration of their chemical properties. The synthesis, crystal structure, and DFT study of boric acid ester intermediates provide insights into their physicochemical properties and potential applications in material science (Huang et al., 2021).

Future Directions

The future directions for research on “1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone” could involve further exploration of its synthesis, properties, and potential applications. Given the limited information currently available, there is significant scope for further investigation .

properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)triazol-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c1-10-2-7-13(8-14(10)17)21-9-15(19-20-21)16(22)11-3-5-12(18)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQVVTZPGDDAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone

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